1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid exact mass and molecular weight
1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid exact mass and molecular weight
An In-depth Technical Guide to 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic Acid: Physicochemical Properties and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, a substituted cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, with a core focus on the distinction and determination of its molecular weight and exact mass. We present established synthetic strategies, detailed protocols for analytical characterization using modern chromatographic and spectroscopic techniques, and field-proven insights into the importance of high-resolution mass spectrometry for structural confirmation. This guide is intended for researchers, medicinal chemists, and analytical scientists engaged in the development of novel therapeutics leveraging the unique structural and conformational properties of cyclopropane-containing scaffolds.
Compound Identification and Core Physicochemical Properties
1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is a specific isomer within a class of phenylcyclopropane carboxylic acids. Precise identification is critical for regulatory, synthetic, and research purposes. The primary identifier for this compound is its CAS Number: 1314666-52-8 [1].
The molecular formula for this compound is C₁₁H₁₁BrO₂ . Based on this formula, we can define two crucial mass-related parameters: Molecular Weight and Exact Mass.
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Molecular Weight (or Average Mass): This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. It is the value typically used for stoichiometric calculations in bulk chemical synthesis.
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Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ⁷⁹Br). Exact mass is the parameter measured by high-resolution mass spectrometry (HRMS) and is used to confirm the elemental composition of a molecule with high certainty.
The table below summarizes the key physicochemical properties for this compound.
| Property | Value | Source / Method |
| CAS Number | 1314666-52-8 | [1] |
| Molecular Formula | C₁₁H₁₁BrO₂ | Derived |
| Molecular Weight | 255.11 g/mol | Computed[2] |
| Exact Mass | 253.98642 Da | Computed[2] |
| InChIKey | QOGZYPQBUSUONK-UHFFFAOYSA-N | Computed (Isomer) |
| Hazard Classifications | Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H336) | [1] |
The Role of the Cyclopropane Motif in Drug Design
The cyclopropane ring is a highly valuable scaffold in medicinal chemistry.[3] Its rigid, three-membered ring structure introduces conformational constraints that can lock a molecule into a biologically active conformation, potentially increasing binding affinity and selectivity for a target protein. Furthermore, cyclopropanes are often used as metabolically stable bioisosteres for other groups, such as gem-dimethyl or phenyl rings, improving the pharmacokinetic profile of a drug candidate.[4] The incorporation of this motif into molecules like 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid makes them attractive building blocks for creating novel and structurally diverse compound libraries for drug discovery screening.[5][6]
Synthetic Pathways
The synthesis of substituted phenylcyclopropane carboxylic acids is well-documented. A common and effective strategy involves a two-step process starting from a substituted phenylacetonitrile.[7] This approach provides a reliable route to the target compound.
General Synthetic Protocol
Step 1: Cyclopropanation of Substituted Phenylacetonitrile The first step is an α-alkylation of the starting material, 2-(3-bromo-2-methylphenyl)acetonitrile, with 1,2-dibromoethane using a strong base like sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases.[7]
Step 2: Hydrolysis of the Nitrile The resulting 1-(3-bromo-2-methylphenyl)cyclopropane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid using a strong acid, typically concentrated hydrochloric acid, under heating.[7]
Synthesis Workflow Diagram
The logical flow of this two-step synthesis is illustrated below.
Caption: A two-step workflow for the synthesis of the target compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical compound intended for research or drug development.[8] For 1-(3-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, a combination of chromatographic and spectroscopic methods is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and quantifying the assay of the compound.[8] A reversed-phase method would be suitable for this moderately polar molecule.
Protocol: HPLC Purity and Assay Determination
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Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
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Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak. Assay is determined by comparing the peak area to that of a certified reference standard.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound and any detected impurities. For unambiguous confirmation of the elemental formula, High-Resolution Mass Spectrometry (HRMS) is the definitive technique.
Protocol: HRMS for Exact Mass Determination
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Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument, often coupled to an HPLC or UPLC system.
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Ionization Source: Electrospray Ionization (ESI) is typically used. For a carboxylic acid, negative ion mode (ESI-) is often preferred to observe the deprotonated molecule [M-H]⁻.
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Mass Analyzer Mode: Set to high-resolution mode (>10,000 FWHM).
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Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol immediately prior to analysis to ensure high mass accuracy.
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Infusion: The sample, prepared as in the HPLC protocol, can be directly infused or analyzed via LC-MS.
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Data Acquisition: Acquire data over a mass range that includes the expected m/z of the target ion (e.g., 100-500 m/z).
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Data Processing:
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The measured m/z for the [M-H]⁻ ion should be compared to the theoretical value.
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Theoretical [M-H]⁻ for C₁₁H₁₀BrO₂⁻: 252.97891 Da.
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The mass accuracy should be within a narrow tolerance, typically < 5 ppm.
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The isotopic pattern must also be evaluated. The presence of bromine results in a characteristic M and M+2 isotopic cluster with a nearly 1:1 intensity ratio, providing a powerful diagnostic tool for confirming the presence of a single bromine atom.
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Analytical Workflow Diagrams
The following diagrams illustrate the logical flow for both a standard purity analysis and a definitive structural confirmation.
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